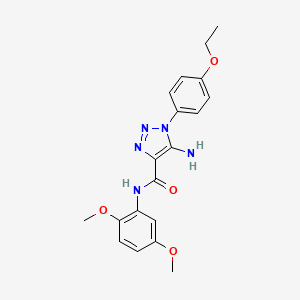![molecular formula C17H24N6O2S B4960020 N-[4-(methylthio)benzyl]-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanamide](/img/structure/B4960020.png)
N-[4-(methylthio)benzyl]-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(methylthio)benzyl]-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanamide, commonly known as MMB-Tetrazole, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biochemical research. This compound has been shown to have a unique mechanism of action that makes it useful in various laboratory experiments.
作用機序
The mechanism of action of MMB-Tetrazole is unique compared to other compounds. It has been shown to selectively bind to specific proteins, which leads to changes in their conformation and activity. This binding occurs through the formation of covalent bonds between MMB-Tetrazole and specific amino acid residues in the protein. The binding of MMB-Tetrazole to proteins can also lead to changes in their stability and oligomerization state.
Biochemical and Physiological Effects:
MMB-Tetrazole has been shown to have various biochemical and physiological effects. It has been shown to modulate the activity of certain enzymes, which can lead to changes in metabolic pathways. This compound has also been shown to affect the stability and oligomerization state of specific proteins. In addition, MMB-Tetrazole has been shown to have anti-inflammatory effects, which makes it useful in the study of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using MMB-Tetrazole in lab experiments is its selectivity for specific proteins. This makes it useful in identifying protein-protein interactions and modulating enzyme activity. In addition, MMB-Tetrazole has a unique mechanism of action that is different from other compounds, which makes it useful in studying biological systems. However, one of the limitations of using MMB-Tetrazole is its potential toxicity, which requires careful handling and storage.
将来の方向性
There are several future directions for the use of MMB-Tetrazole in scientific research. One potential application is in the study of protein misfolding diseases, such as Alzheimer's and Parkinson's disease. MMB-Tetrazole has been shown to affect the stability and oligomerization state of specific proteins, which makes it useful in studying these diseases. Another potential application is in the development of new drugs that target specific proteins. MMB-Tetrazole can be used as a starting point for the development of new compounds that have similar selectivity and mechanism of action. Finally, MMB-Tetrazole can be used in the study of epigenetic modifications, as it has been shown to affect the activity of certain enzymes that are involved in these modifications.
Conclusion:
In conclusion, MMB-Tetrazole is a synthetic compound that has gained attention in the scientific community due to its potential applications in biochemical research. This compound has a unique mechanism of action that makes it useful in various laboratory experiments. MMB-Tetrazole has been shown to selectively bind to specific proteins, modulate enzyme activity, affect the stability and oligomerization state of specific proteins, and have anti-inflammatory effects. While there are limitations to its use, MMB-Tetrazole has several potential future directions in scientific research.
合成法
MMB-Tetrazole can be synthesized using a multistep process that involves the reaction of a benzyl chloride derivative with a morpholine compound, followed by a tetrazole ring formation. The final product is obtained through the reaction of the intermediate compound with a thiol compound. The synthesis method for MMB-Tetrazole has been optimized to yield a high purity product with a good yield.
科学的研究の応用
MMB-Tetrazole has been used in various scientific research applications. One of the most common applications is in the study of protein-protein interactions. MMB-Tetrazole has been shown to selectively bind to specific proteins, which makes it useful in identifying protein-protein interactions. This compound has also been used in the study of enzyme activity, as it can modulate the activity of certain enzymes.
特性
IUPAC Name |
N-[(4-methylsulfanylphenyl)methyl]-3-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O2S/c1-26-15-4-2-14(3-5-15)12-18-17(24)6-7-23-16(19-20-21-23)13-22-8-10-25-11-9-22/h2-5H,6-13H2,1H3,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGQZVHIECHPGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CNC(=O)CCN2C(=NN=N2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(methylthio)benzyl]-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl [2,2,2-trifluoro-1-[(4-isopropylphenyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4959946.png)
![2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B4959956.png)
![N-(4-{[2-(2,4-dichlorobenzoyl)hydrazino]carbonyl}phenyl)pentanamide](/img/structure/B4959961.png)
![1-[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B4959968.png)
![1-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B4959975.png)
![2-fluoro-N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4959979.png)


![5-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4959983.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4959988.png)
![5-(2,6-dichlorophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4960001.png)

![N-[(4-morpholinylamino)carbonothioyl]nicotinamide](/img/structure/B4960027.png)
![N-(2-fluoro-4-{[(3-hydroxypropyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B4960038.png)